molecular formula C14H18ClNO4 B3238314 2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid CAS No. 1407973-04-9

2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid

Cat. No. B3238314
CAS RN: 1407973-04-9
M. Wt: 299.75 g/mol
InChI Key: TUUQJNHCVFJMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid (2-TBCAP) is an organic compound that has been studied extensively in the fields of synthetic organic chemistry and biochemistry. It is a derivative of propionic acid and contains two substituents, tert-butoxycarbonylamino and 2-chlorophenyl. 2-TBCAP has been found to be a useful reagent in the synthesis of a variety of compounds, including peptides and small molecules. Additionally, it has been used in the synthesis of biologically active compounds, such as inhibitors of enzyme activity and receptor agonists.

Scientific Research Applications

Organic Synthesis

The compound is used in organic synthesis, particularly in the creation of tertiary butyl esters . The tert-butoxycarbonyl group can be directly introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Drug Development

The compound plays a role in the development of new drugs. For instance, it’s used in the synthesis of dihydropyrimidine-2,4 (1H,3H)-dione derivatives . These derivatives have shown a wide range of biological applications, including anticancer, anti-inflammatory, antibacterial, antifungal, anthelmintic, antitopoisomerase, antitumour, antiviral, and antioxidant properties .

HIV Treatment Research

The compound is used in the research of treatments for HIV. Nucleoside and non-nucleoside reverse transcriptase inhibitors, which play a significant role in HIV infection, can be synthesized using this compound .

Anticancer Research

The compound is used in the synthesis of various pyrimidine derivatives that have shown anticancer activity against various cancer cell lines .

Synthesis of Amino Acid Ester Derivatives

The compound is used in the design and synthesis of amino acid ester derivatives . These derivatives can be characterized using 1H NMR and 13C NMR .

Sustainable Chemistry

The compound is used in sustainable chemistry practices. For example, the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems, making the process more efficient, versatile, and sustainable .

properties

IUPAC Name

3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUQJNHCVFJMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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